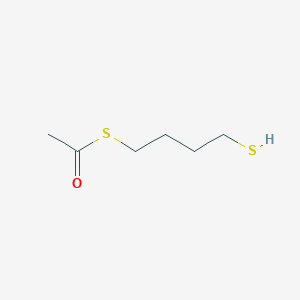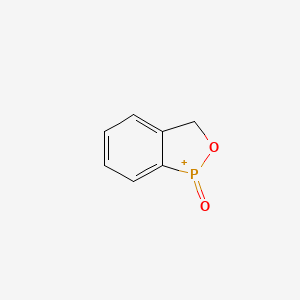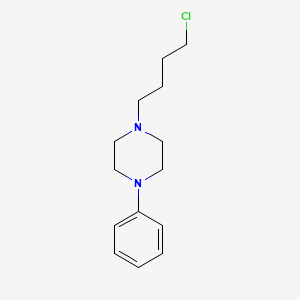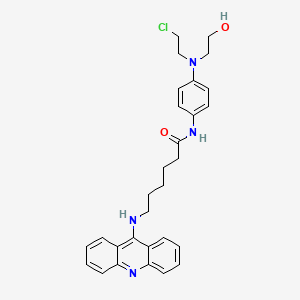
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9-Acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the acridine moiety, followed by the introduction of the amino and chloroethyl groups. Common reagents used in these reactions include acridine, chloroethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acridine ring, potentially leading to dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
In medicine, this compound may be investigated for its potential as an anticancer drug due to its ability to interfere with DNA replication and repair mechanisms.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide likely involves intercalation into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The chloroethyl group may also form covalent bonds with DNA, further enhancing its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An anticancer drug that intercalates into DNA.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
What sets 6-(9-acridinylamino)-N-(4-((2-chloroethyl)(2-hydroxyethyl)amino)phenyl)hexanamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
125652-31-5 |
|---|---|
Molecular Formula |
C29H33ClN4O2 |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
6-(acridin-9-ylamino)-N-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]hexanamide |
InChI |
InChI=1S/C29H33ClN4O2/c30-17-19-34(20-21-35)23-15-13-22(14-16-23)32-28(36)12-2-1-7-18-31-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16,35H,1-2,7,12,17-21H2,(H,31,33)(H,32,36) |
InChI Key |
CTDLRMKKYPUEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)NC4=CC=C(C=C4)N(CCO)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
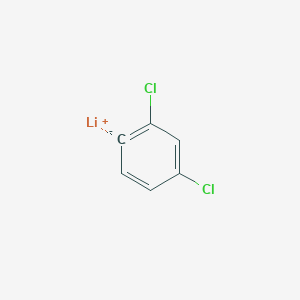
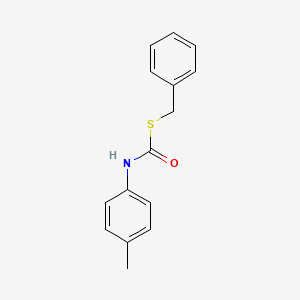


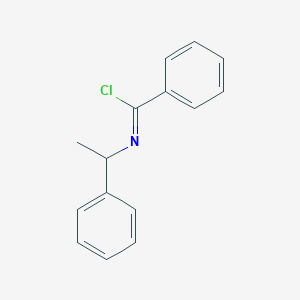
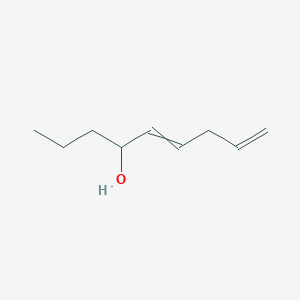
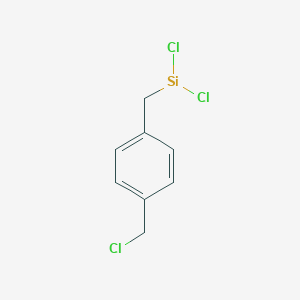
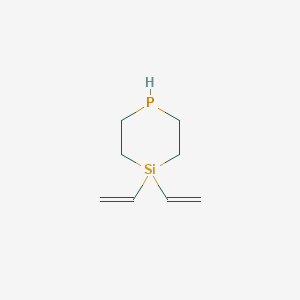
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
